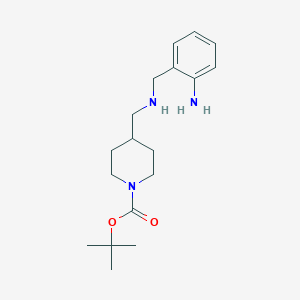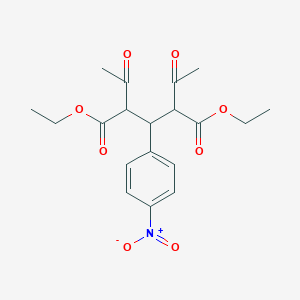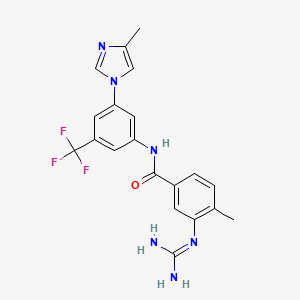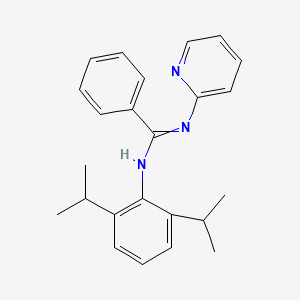![molecular formula C29H34ClNO5S B11829300 Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11829300.png)
Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]-1,1-bis(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氨基甲酸,N-[3-[2-氯-4-[[3-(苯甲氧基)苯基]硫代]苯基]-1,1-双(羟甲基)丙基]-, 1,1-二甲基乙酯是一种复杂的有机化合物,具有独特的结构,包含多种官能团
准备方法
合成路线和反应条件
氨基甲酸,N-[3-[2-氯-4-[[3-(苯甲氧基)苯基]硫代]苯基]-1,1-双(羟甲基)丙基]-, 1,1-二甲基乙酯的合成通常涉及多个步骤,从易得的起始原料开始。该过程通常包括:
核心结构的形成: 这涉及到2-氯-4-[[3-(苯甲氧基)苯基]硫代]苯基与适当试剂的反应,以引入1,1-双(羟甲基)丙基基团。
酯化: 最后一步是氨基甲酸与1,1-二甲基乙酯的酯化反应。
工业生产方法
该化合物的工业生产方法可能包括优化合成路线,以最大限度地提高产率和纯度,同时降低成本和环境影响。这可能包括使用连续流反应器、先进的纯化技术以及溶剂和试剂的循环利用。
化学反应分析
反应类型
氨基甲酸,N-[3-[2-氯-4-[[3-(苯甲氧基)苯基]硫代]苯基]-1,1-双(羟甲基)丙基]-, 1,1-二甲基乙酯可以进行多种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成相应的氧化产物。
还原: 还原反应可以用来修饰化合物中存在的官能团。
取代: 该化合物可以进行取代反应,特别是在氯和苯甲氧基上。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)以及用于取代反应的亲核试剂。反应条件根据所需的转化而有所不同,但通常涉及控制温度和特定溶剂。
主要产物
这些反应产生的主要产物取决于所用试剂和具体的反应条件。例如,氧化可能产生氧化衍生物,而取代反应可以将新的官能团引入分子中。
科学研究应用
氨基甲酸,N-[3-[2-氯-4-[[3-(苯甲氧基)苯基]硫代]苯基]-1,1-双(羟甲基)丙基]-, 1,1-二甲基乙酯在科学研究中有几个应用:
化学: 它被用作有机合成的结构单元,可以用来构建更复杂的分子。
生物学: 该化合物可用于与酶抑制和蛋白质相互作用相关的研究。
工业: 该化合物可用于生产具有独特性能的特殊化学品和材料。
作用机制
氨基甲酸,N-[3-[2-氯-4-[[3-(苯甲氧基)苯基]硫代]苯基]-1,1-双(羟甲基)丙基]-, 1,1-二甲基乙酯的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,导致特定途径的抑制或激活。所涉及的具体途径取决于具体的应用和化合物使用的生物学环境。
相似化合物的比较
类似化合物
类似化合物包括其他氨基甲酸衍生物和酯,例如:
- 氨基甲酸,苯基-, 1-甲基乙酯
- 氨基甲酸,N-苯基-, 1-甲基乙酯
- 氨基甲酸,N-[4-氯-2-氟-5-[[[[甲基(1-甲基乙基)氨基]磺酰基]氨基]羰基]苯基]-, 甲酯
独特性
氨基甲酸,N-[3-[2-氯-4-[[3-(苯甲氧基)苯基]硫代]苯基]-1,1-双(羟甲基)丙基]-, 1,1-二甲基乙酯与众不同的是它独特的官能团组合,赋予它特定的化学和生物学特性。这使其在需要精确分子相互作用和修饰的应用中特别有价值。
属性
分子式 |
C29H34ClNO5S |
|---|---|
分子量 |
544.1 g/mol |
IUPAC 名称 |
tert-butyl N-[4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-1-hydroxy-2-(hydroxymethyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C29H34ClNO5S/c1-28(2,3)36-27(34)31-29(19-32,20-33)15-14-22-12-13-25(17-26(22)30)37-24-11-7-10-23(16-24)35-18-21-8-5-4-6-9-21/h4-13,16-17,32-33H,14-15,18-20H2,1-3H3,(H,31,34) |
InChI 键 |
QHMLKBMPPKHLDN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)

![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)

![((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829242.png)

![Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate](/img/structure/B11829257.png)
![8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11829268.png)


![2-[1-(2-Chlorophenyl)ethylideneamino]guanidine](/img/structure/B11829281.png)

